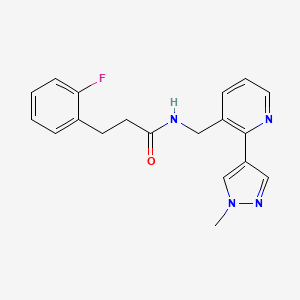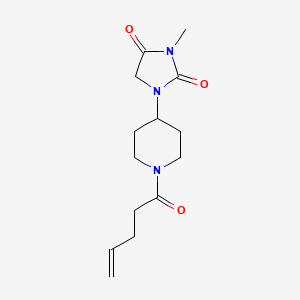
Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate, also known as DFB-ET, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB-ET belongs to the class of compounds known as thiophenes, which have been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Synthetic Routes : Research has focused on developing new methods for synthesizing thiophene derivatives, which are crucial for various applications in medicinal chemistry and material science. For example, the synthesis of lignan conjugates via cyclopropanation demonstrates a method for creating compounds with antimicrobial and antioxidant activities (Raghavendra et al., 2016). Similarly, novel polyimides have been synthesized, highlighting the versatility of thiophene-based compounds in creating materials with desirable thermal and solubility properties (Butt et al., 2005).
Anticancer Activity : The use of thiophene-based building blocks for synthesizing new heterocycles has been explored, with some compounds showing potent activity against colon cancer cell lines (Abdel-Motaal et al., 2020). This indicates the potential for thiophene derivatives in developing new anticancer agents.
Semiconducting Polymers : Thiophene derivatives are integral in creating low bandgap semiconducting polymers for organic photovoltaic cells, demonstrating their importance in renewable energy technologies (Kim et al., 2014).
Crystal Structure Analysis : The structural characterization of thiophene derivatives, such as through X-ray diffraction, is crucial for understanding their chemical properties and potential applications (Menati et al., 2020).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Properties : Thiophene derivatives have been evaluated for their antimicrobial and antifungal properties, suggesting their use in developing new treatments for infectious diseases (Spoorthy et al., 2021).
Material Science Applications
Electrochemical Properties : The electrochemical study of tetraphenylethenes indicates the potential of thiophene derivatives in creating materials for electronic applications (Schreivogel et al., 2006).
Coordination Polymers : The construction of coordination polymers using carboxylate linkers and pyridyl co-linkers, including thiophene derivatives, highlights their utility in developing materials with specific sensing capabilities, such as fluorescence sensing of nitroaromatics (Gupta et al., 2017).
Propiedades
IUPAC Name |
ethyl 2-[(3,4-difluorobenzoyl)amino]-4-(4-phenoxyphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F2NO4S/c1-2-32-26(31)23-20(16-8-11-19(12-9-16)33-18-6-4-3-5-7-18)15-34-25(23)29-24(30)17-10-13-21(27)22(28)14-17/h3-15H,2H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYCGFDMPUZXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2944363.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2944366.png)
![2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid](/img/structure/B2944369.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2944373.png)


![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944377.png)
![N-benzhydryl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2944378.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2944382.png)
